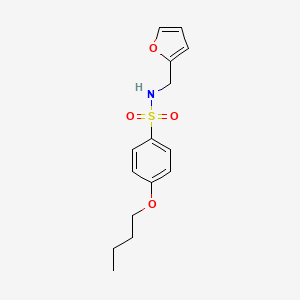![molecular formula C11H21ClN2O4S B2905091 Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate CAS No. 2418733-73-8](/img/structure/B2905091.png)
Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate: is an organic compound with the molecular formula C11H21ClN2O4S. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Starting Materials: Piperidine derivative, tert-butyl chloroformate, chlorosulfonyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low level to control the reaction rate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions. The reaction is typically carried out in a polar solvent like acetonitrile or dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce a primary or secondary amine.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate exerts its effects involves the interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate: is similar to other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the presence of both tert-butyl and chlorosulfonyl groups. These functional groups confer unique chemical properties, making it a valuable intermediate in organic synthesis and a versatile reagent in various applications.
Propiedades
IUPAC Name |
tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-8-9-4-6-14(7-5-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOKUEVSWOTDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905008.png)



![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)

![N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2905014.png)




![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate](/img/structure/B2905022.png)


